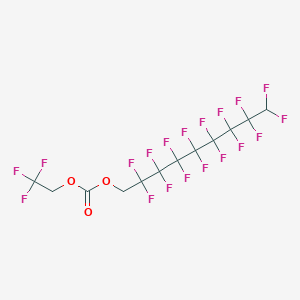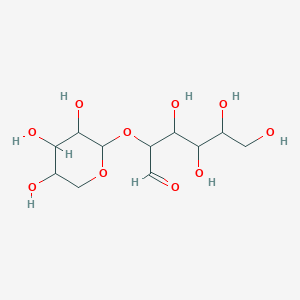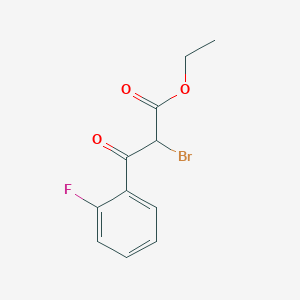
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a fluorophenyl group, and an oxopropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate typically involves the bromination of ethyl 3-(2-fluorophenyl)-3-oxopropanoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
2-ブロモ-3-(2-フルオロフェニル)-3-オキソプロパン酸エチルは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。これは、フッ素化化合物の調製に特に役立ちます。
生物学: その潜在的な生物活性と、生物活性分子の構成要素としての可能性について調査されています。
医学: 特に特定の酵素または受容体にターゲットを絞った医薬品開発におけるその潜在的な用途について調査されています。
産業: 独自の特性を持つ特殊化学物質や材料の製造に使用されます。
作用機序
2-ブロモ-3-(2-フルオロフェニル)-3-オキソプロパン酸エチルの作用機序は、それが受ける特定の反応によって異なります。求核置換反応では、臭素原子が求核剤によって置換され、新しい結合が形成されます。還元反応では、カルボニル基がアルコールに還元されます。関与する分子標的と経路は、特定の用途と反応条件によって異なります。
類似化合物:
2-クロロ-3-(2-フルオロフェニル)-3-オキソプロパン酸エチル: 臭素の代わりに塩素原子を持つ類似の構造。
2-ヨード-3-(2-フルオロフェニル)-3-オキソプロパン酸エチル: 臭素の代わりにヨウ素原子を持つ類似の構造。
2-ブロモ-3-(4-フルオロフェニル)-3-オキソプロパン酸エチル: フェニル環上の異なる位置にフッ素原子を持つ類似の構造。
独自性: 2-ブロモ-3-(2-フルオロフェニル)-3-オキソプロパン酸エチルは、臭素原子とフルオロフェニル基の組み合わせにより、独特の反応性と特性を備えているため、ユニークです。
類似化合物との比較
Ethyl 2-chloro-3-(2-fluorophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-iodo-3-(2-fluorophenyl)-3-oxopropanoate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness: Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is unique due to the combination of a bromine atom and a fluorophenyl group, which imparts distinct reactivity and properties
特性
CAS番号 |
887267-59-6 |
|---|---|
分子式 |
C11H10BrFO3 |
分子量 |
289.10 g/mol |
IUPAC名 |
ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-5-3-4-6-8(7)13/h3-6,9H,2H2,1H3 |
InChIキー |
VBIBJUNLXFTZCU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)

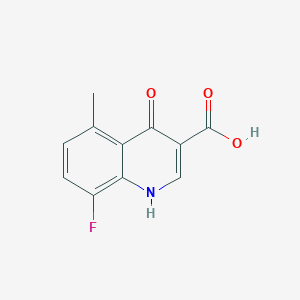

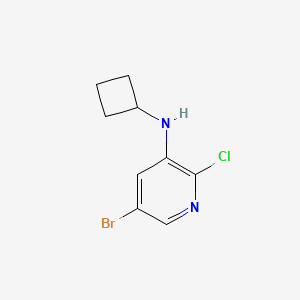
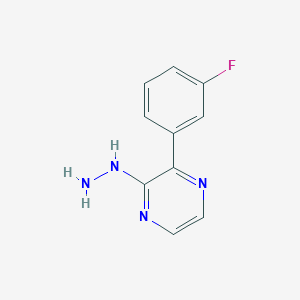

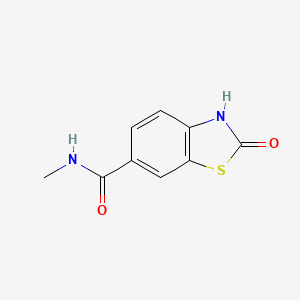

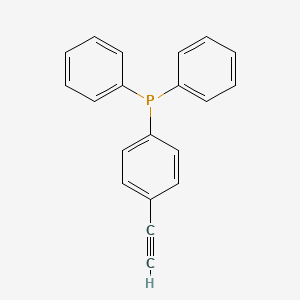
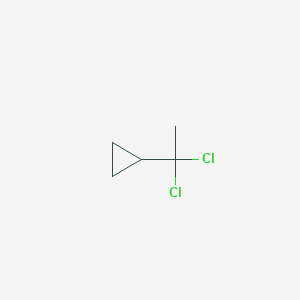
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)
